molecular formula C6H6N2O4 B1493648 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester CAS No. 518047-31-9

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester

Cat. No.: B1493648
CAS No.: 518047-31-9
M. Wt: 170.12 g/mol
InChI Key: GXVPHPOAYVJOLB-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions and a carboxylic acid methyl ester group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester typically involves the following steps:

  • Starting Materials: The synthesis often begins with a suitable pyrimidine derivative as the starting material.

  • Esterification: The carboxylic acid group at the 4 position is then esterified using methanol in the presence of a catalyst, such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

  • Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.

  • Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed:

  • Oxidation Products: Pyrimidinone derivatives, carboxylic acids.

  • Reduction Products: Pyrimidinyl alcohols, amines.

  • Substitution Products: Halogenated pyrimidines, alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • Pyrimidine-4-carboxylic acid methyl ester: Lacks hydroxyl groups at the 5 and 6 positions.

  • 5,6-Dihydroxy-pyrimidine-4-carboxylic acid: Lacks the methyl ester group.

  • 6-Hydroxy-pyrimidine-4-carboxylic acid methyl ester: Hydroxyl group only at the 6 position.

Uniqueness: The presence of hydroxyl groups at both the 5 and 6 positions in 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester makes it distinct from its analogs, potentially leading to different chemical and biological properties.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity highlight its importance in ongoing research and development efforts.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)3-4(9)5(10)8-2-7-3/h2,9H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPHPOAYVJOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716167
Record name Methyl 5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-31-9
Record name Methyl 5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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